

# Application Notes and Protocols for Flow Cytometry Analysis of Ca-170

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## Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

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These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of **Ca-170**, a first-in-class oral small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA). This document offers detailed protocols for assessing the impact of **Ca-170** on immune cell populations, particularly T-cells, and provides a framework for its evaluation in preclinical and clinical research.

## Introduction to Ca-170

**Ca-170** is an investigational cancer immunotherapy designed to restore and enhance the immune system's ability to recognize and eliminate tumor cells. By targeting two distinct negative checkpoint regulators, PD-L1 and VISTA, **Ca-170** aims to overcome immune suppression in the tumor microenvironment. Preclinical studies have suggested that **Ca-170** can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1 and VISTA. However, it is important to note that some studies have raised questions about its direct binding to PD-L1. Flow cytometry is a critical tool for elucidating the functional consequences of **Ca-170** treatment on immune cells.

## Key Applications of Flow Cytometry in Ca-170 Research

Flow cytometry is an indispensable technique for characterizing the effects of **Ca-170** on the immune system. Key applications include:

- Immunophenotyping: Identifying and quantifying various immune cell subsets (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) in peripheral blood and tumor tissues.
- T-cell Activation Analysis: Measuring the expression of activation markers (e.g., CD25, CD69, ICOS) on T-cells following **Ca-170** treatment.
- T-cell Proliferation Assays: Assessing the ability of **Ca-170** to restore the proliferative capacity of T-cells suppressed by PD-L1 or VISTA.
- Cytokine Production Analysis: Quantifying the intracellular production of effector cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) by T-cells.
- Receptor Occupancy: Potentially measuring the binding of **Ca-170** to its target proteins on the cell surface, although direct binding assays have yielded conflicting results.
- Pharmacodynamic (PD) Monitoring: Tracking changes in immune cell populations and activation states in patients during clinical trials of **Ca-170**.

## Data Presentation

### Preclinical Data Summary

Parameter	Cell Type	Assay Conditions	Result	Reference
T-cell Proliferation	Human PBMCs	Stimulated in the presence of PD-L1	Potent rescue of proliferation	
IFN- $\gamma$ Secretion	Human PBMCs	Stimulated in the presence of PD-L1	Potent rescue of IFN- $\gamma$ secretion	
T-cell Proliferation	Mouse Splenocytes	Stimulated in the presence of VISTA	Potent rescue of proliferation	
IFN- $\gamma$ Secretion	Mouse Splenocytes	Stimulated in the presence of VISTA	Potent rescue of IFN- $\gamma$ secretion	
Tumor Infiltrating Lymphocytes	Syngeneic mouse tumor models	Oral administration of Ca-170	Increased proliferation and activation of T-cells in the tumor	

## Clinical Trial Data (Phase 1)

Parameter	Sample Type	Analysis Method	Observation	Reference
Immune Cell Populations	Blood	Flow Cytometry	Changes in immune cell populations monitored as a pharmacodynamic endpoint.	
Cytokine Populations	Blood	Flow Cytometry	Changes in peripheral cytokine populations monitored as a pharmacodynamic endpoint.	

## Experimental Protocols

### Protocol 1: Analysis of T-cell Activation Markers by Flow Cytometry

Objective: To assess the effect of **Ca-170** on the expression of activation markers on T-cells.

Materials:

- Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
- Ca-170** (at various concentrations)
- T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
- Recombinant human PD-L1 or VISTA-Fc chimera protein (optional, for co-culture suppression assays)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-ICOS

- Live/Dead stain (e.g., Propidium Iodide or a viability dye)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension of TILs from tumor tissue.
- Cell Culture and Treatment:
  - Seed cells at a density of  $1 \times 10^6$  cells/mL in a 96-well plate.
  - (Optional) For suppression assays, pre-incubate cells with recombinant PD-L1 or VISTA-Fc.
  - Add **Ca-170** at desired concentrations. Include a vehicle control.
  - Add T-cell activation stimuli.
  - Incubate for 24-72 hours at 37°C, 5% CO<sub>2</sub>.
- Cell Staining:
  - Harvest cells and wash with FACS buffer.
  - Stain with a Live/Dead marker according to the manufacturer's protocol.
  - Wash cells with FACS buffer.
  - Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69, ICOS) for 30 minutes at 4°C in the dark.
  - Wash cells twice with FACS buffer.
- Flow Cytometry Acquisition and Analysis:

- Resuspend cells in FACS buffer.
- Acquire events on a flow cytometer.
- Gate on live, single cells, then on CD3+ T-cells.
- Further gate on CD4+ and CD8+ T-cell populations.
- Analyze the expression levels (MFI) and percentage of positive cells for each activation marker (CD25, CD69, ICOS) in the different treatment groups.

## Protocol 2: T-cell Proliferation Assay using Flow Cytometry

Objective: To measure the effect of **Ca-170** on T-cell proliferation.

Materials:

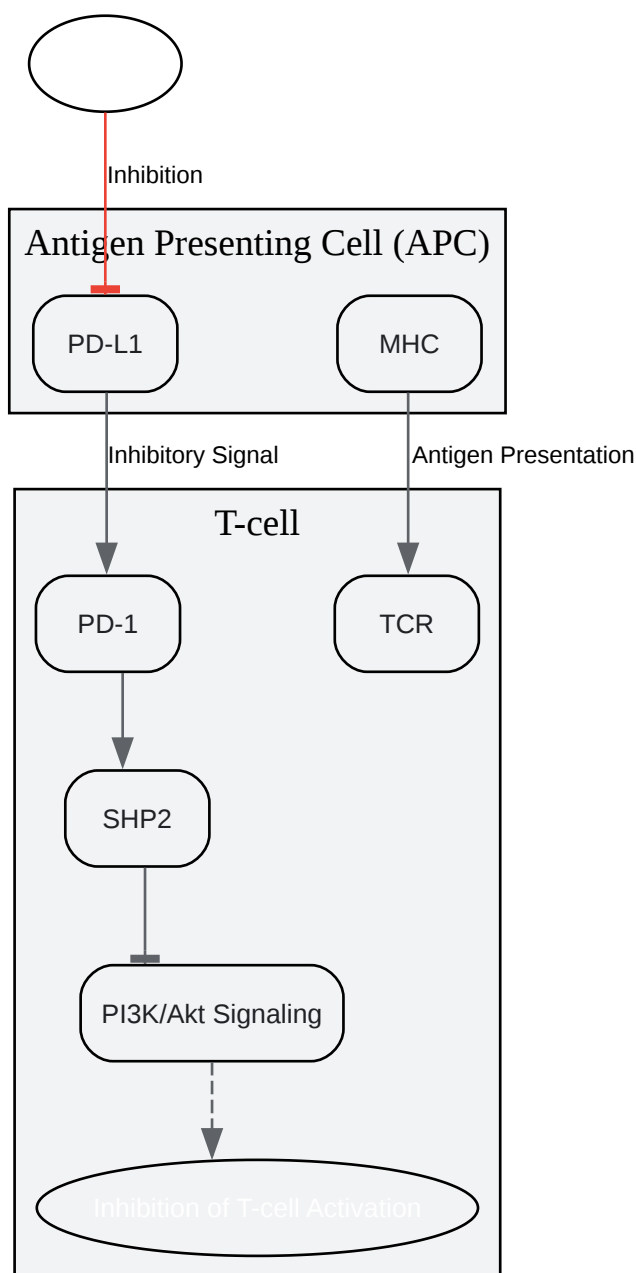
- PBMCs or isolated T-cells
- **Ca-170**
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- T-cell activation stimuli
- Recombinant human PD-L1 or VISTA-Fc chimera protein (optional)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
- Live/Dead stain
- FACS buffer
- Flow cytometer

Procedure:

- Cell Labeling:

- Resuspend cells in PBS at  $1-10 \times 10^6$  cells/mL.
- Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
- Wash cells three times with culture medium.
- Cell Culture and Treatment:
  - Resuspend labeled cells in complete culture medium.
  - Follow the cell culture and treatment steps as described in Protocol 1.
  - Incubate for 3-5 days to allow for cell division.
- Cell Staining:
  - Harvest cells and wash with FACS buffer.
  - Stain with a Live/Dead marker.
  - Stain with antibodies against surface markers (CD3, CD4, CD8).
  - Wash cells twice with FACS buffer.
- Flow Cytometry Acquisition and Analysis:
  - Acquire events on a flow cytometer.
  - Gate on live, single cells, then on CD3+, CD4+, and CD8+ T-cell populations.
  - Analyze the proliferation profiles based on the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division.
  - Quantify the percentage of divided cells and the proliferation index.

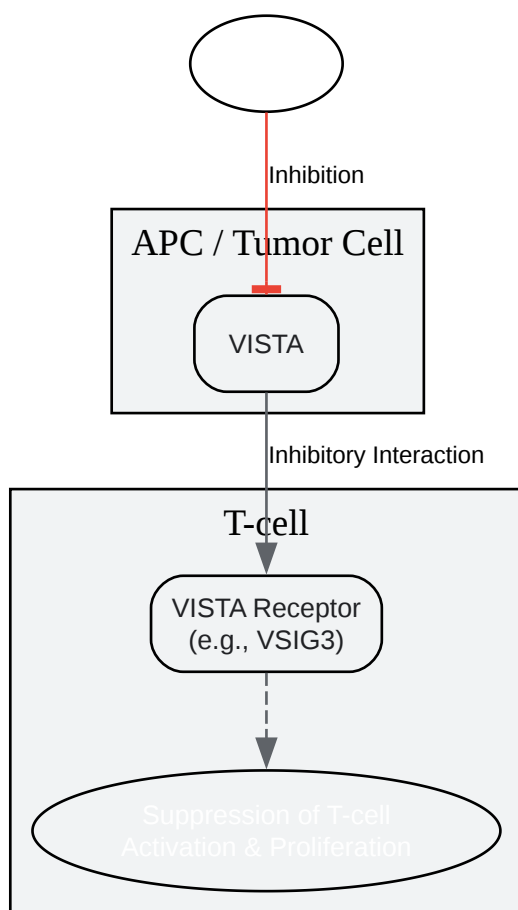
## Mandatory Visualizations



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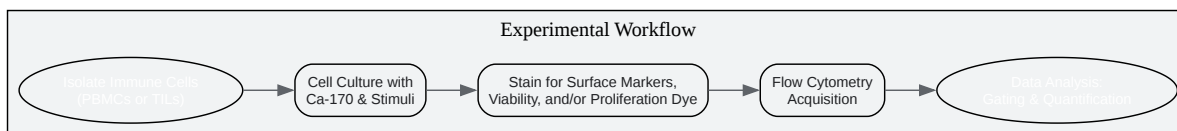
Caption: **Ca-170** mediated inhibition of the PD-1/PD-L1 signaling pathway.





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Caption: **Ca-170** mediated inhibition of the VISTA signaling pathway.



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Caption: General experimental workflow for flow cytometry analysis of **Ca-170**.

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